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Compound of Interest

Compound Name: Picrotoxinin

Cat. No.: B1677863

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxinin is a potent convulsant neurotoxin that has been a subject of significant interest in
the fields of chemistry and pharmacology for over a century.[1][2] It is the biologically active
component of picrotoxin, a natural product isolated from the berries of the Anamirta cocculus
plant.[1][2] Picrotoxinin's complex, highly oxidized, and stereochemically dense structure has
presented a formidable challenge to synthetic chemists, making it a benchmark target for the
development of new synthetic methodologies. Its primary pharmacological action as a non-
competitive antagonist of the GABA-A receptor chloride channel provides a crucial tool for
studying the central nervous system. This technical guide provides a comprehensive overview
of the chemical structure of picrotoxinin and details the key total syntheses developed to date.

Chemical Structure of Picrotoxinin

Picrotoxinin ((-)-picrotoxinin) is a sesquiterpenoid of the picrotoxane family.[1] Its rigid, cage-
like structure is characterized by a highly oxygenated and stereochemically complex
framework.

Systematic Name (IUPAC): (1aR,2aR,3S,6R,6aS,8aS,8bR,9R)-hexahydro-2a-hydroxy-8b-
methyl-9-(1-methylethenyl)-3,6-methano-8H-1,5,7-trioxacyclopenta]ijjcycloprop[a]azulene-
4,8(3H)-dione
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Key Structural Features:

o Polycyclic Core: A complex, cage-like structure featuring a cis-fused hydrindane core.

» Multiple Stereocenters: Eight contiguous stereocenters, including a quaternary carbon,
contributing to its significant chirality.

» Oxygenated Functionalities: The structure is heavily decorated with oxygen-containing
functional groups, including two y-lactones, a tertiary alcohol, and an epoxide.

The intricate three-dimensional arrangement of these features is crucial for its biological

Optical Rotation

[a]D -6.5° (c 1.0, acetone)

1H NMR (CDCls, 400 MHz) &
(ppm)

6.25 (s, 1H), 5.15 (s, 1H), 5.02
(s, 1H), 4.95 (d, J=3.2 Hz, 1H),
3.62 (d, J=3.2 Hz, 1H), 3.33 (d,
J=12.8 Hz, 1H), 3.18 (s, 1H),
2.98 (d, J=4.8 Hz, 1H), 2.15-

2.05 (m, 2H), 1.85 (s, 3H), 1.25

(s, 3H)

13C NMR (CDCls, 100 MHz) &
(ppm)

178.9, 175.8, 141.2, 114.8,
83.5,81.9, 79.8, 62.1, 59.8,
50.1, 46.8, 44.5, 36.2, 21.9,
15.6

activity.
Property Value Reference
Molecular Formula C15H1606
Molecular Weight 292.28 g/mol
CAS Number 17617-45-7
Appearance White crystalline solid
Melting Point 203-204 °C
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Total Synthesis of Picrotoxinin

The total synthesis of picrotoxinin has been a significant endeavor in organic chemistry, with
several research groups developing unique and elegant strategies. A common feature among
many of these syntheses is the use of (-)-carvone as a chiral starting material, leveraging its
existing stereochemistry to build the complex core of the target molecule.[1]

The Corey Synthesis (1979)

The first total synthesis of picrotoxinin was reported by E.J. Corey and H.L. Pearce in 1979.[1]
[3] This landmark achievement established a foundation for future synthetic efforts.

Key Features:
» Starting Material: (-)-Carvone.
o Key Transformation: A one-pot cyclization to form both y-lactone rings.[1]

Synthetic Workflow Overview:

Multiple Steps . . . Functional Group Manipulations . One-pot Lactonization . .
X D cis-Hydrindane Core Construction Key Intermediate D (-)-Picrotoxinin

Click to download full resolution via product page
Figure 1: High-level overview of the Corey synthesis of (-)-picrotoxinin.
Experimental Protocol: One-pot Lactonization

A solution of the seco-acid intermediate in tetrahydrofuran is treated with N,N'-
carbonyldiimidazole to activate the carboxylic acid. Subsequent addition of a mild base
promotes the tandem intramolecular Michael addition and lactonization to furnish the two y-
lactone rings of picrotoxinin in a single operation.

The Yamada Synthesis (1984)

Yamada and coworkers developed a distinct approach that commenced from an achiral
cyclohexenone derivative.[1][4]
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Key Features:
o Starting Material: Achiral cyclohexenone.

o Key Transformation: A novel bridgehead oxidation via enolate formation followed by
oxidation of the a-carbon.[1]

The Yoshikoshi Synthesis (1989)

The Yoshikoshi group's synthesis also started from a carvone analog and featured a 31-step
sequence.[1]

Key Features:
o Starting Material: Carvone analog.

o Key Strategy: Retention of an internal cyclic olefin to facilitate a syn-dihydroxylation,
providing handles for the subsequent lactone ring closures.[1]

The Trost Synthesis (1996, 1999)

Barry Trost's group introduced a palladium-catalyzed strategy to access the picrotoxane
skeleton.[1][5][6]

Key Features:

o Key Transformation: A palladium-catalyzed Alder-ene type cycloisomerization to rapidly
assemble the core structure.[1]

» Divergent Synthesis: The strategy allowed for the synthesis of other picrotoxane natural
products from a common intermediate.[1]

Reaction Scheme: Trost's Pd-catalyzed Cycloisomerization

Pd(0) Catalyst --# Acyclic Enyne Precursor Alder-Ene Cycloisomerization »-| cis-Hydrindane Core

Click to download full resolution via product page
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Figure 2: Key palladium-catalyzed cycloisomerization in the Trost synthesis.

The Shenvi Synthesis (2020)

A recent and highly efficient total synthesis was reported by the Shenvi group.[7] This concise
and stereocontrolled route highlights modern synthetic innovations.

Key Features:
» Starting Material: Dimethyl carvone.[7]

o Key Transformation: A late-stage oxidative C-C demethylation to form the final lactone ring, a
novel strategy in the context of total synthesis.[1][7]

Synthetic Strategy of the Shenvi Group:

The synthesis begins with dimethyl carvone and proceeds through an aldol reaction and
cyclization to form a key tricyclic intermediate. A series of carefully orchestrated oxidation
steps, including an innovative Suarez fragmentation and a final oxidative C-C bond cleavage,
are employed to remove a superfluous methyl group and install the requisite functionalities of
picrotoxinin.[7]

Experimental Protocol: Oxidative C-C Demethylation (Shenvi Synthesis)

The late-stage intermediate, possessing an additional methyl group, is subjected to a sequence
of oxidative reactions. lodination followed by oxidation with trifluoromethyl methyl dioxirane
leads to a lactol. A subsequent Suarez fragmentation and free-radical reduction followed by
transesterification removes the unwanted methyl group and sets the stage for the final lactone
formation.[7]

Quantitative Data from the Shenvi Synthesis:
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. Reagents and .
Step Reaction . Yield (%)
Conditions

1. NaHMDS, MgClz,

) methyl-2-
Aldol Reaction &
1 ) oxobutanoate, THF, 65 (over 2 steps)
Dehydration
-78 °C; 2. SOClz,
Pyridine, 0 °C
2 Cyclization KHMDS, THF, 0 °C 90
o m-CPBA, CHzCl2, 0
3 Epoxidation 85
°C
) 0sOs (cat.), NMO,
4 Osmylation 75
acetone/Hz20
o 1. I2, AQOAc, CH2Clz;
Oxidative
) 2. TFDO; 3. BusSnH,
5 Demethylation ~20 (over 4 steps)
AIBN; 4. Pb(OAC)a4, I2,
Sequence
CaCOs
) Zn, NH4Cl, EtOH,
6 Reduction 80

reflux

Conclusion

The chemical synthesis of picrotoxinin has been a fertile ground for the development and
showcase of synthetic strategy and methodology over the past four decades. From the
pioneering work of Corey to the modern and efficient approach by Shenvi, each synthesis has
provided valuable insights into the construction of complex molecular architectures. The
detailed experimental protocols and the evolution of synthetic strategies outlined in this guide
offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and
drug development, providing a platform for the design of novel analogs and the exploration of
the pharmacology of GABA-A receptor modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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picrotoxinin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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